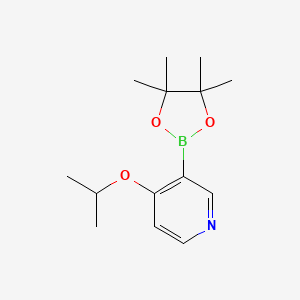
4-Isopropoxypyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxypyridine-3-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a pyridine ring This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxypyridine-3-boronic acid pinacol ester typically involves the borylation of 4-isopropoxypyridine. One common method is the iridium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the borylation process. The use of high-throughput screening methods to identify the most effective catalysts and reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator. The major product is the corresponding pyridine derivative.
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Protic acids (e.g., hydrochloric acid) or radical initiators (e.g., azobisisobutyronitrile).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Scientific Research Applications
4-Isopropoxypyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its boronic ester group can interact with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, where its reactivity can be harnessed to introduce functional groups.
Chemical Biology: The compound is used in the study of biological systems, where it can be used to label or modify biomolecules.
Mechanism of Action
The mechanism of action of 4-Isopropoxypyridine-3-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the target molecule. In the case of Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product. The isopropoxy group on the pyridine ring can also participate in hydrogen bonding or other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the pyridine ring and isopropoxy group.
4-Methoxypyridine-3-boronic acid pinacol ester: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Isopropoxypyridine-3-boronic acid: Similar structure but without the pinacol ester group.
Uniqueness
4-Isopropoxypyridine-3-boronic acid pinacol ester is unique due to the presence of both the isopropoxy group and the boronic ester group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQKBIQYQQOBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
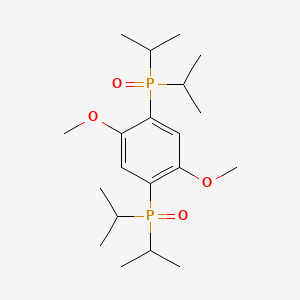
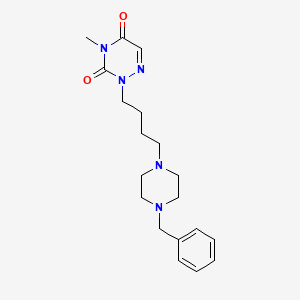
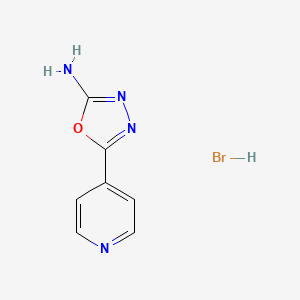
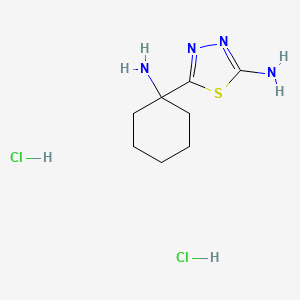
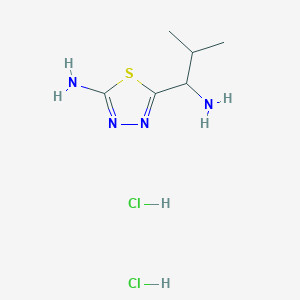
![Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6336123.png)
![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)
![5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6336152.png)
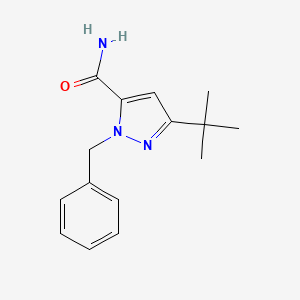
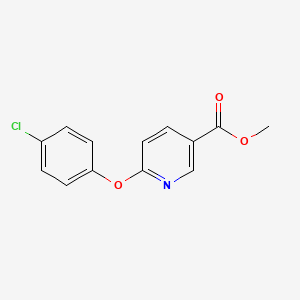
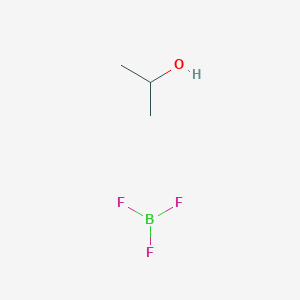
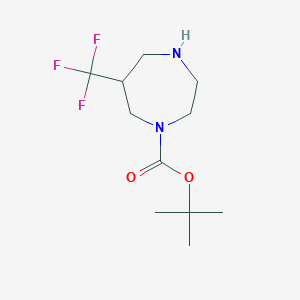
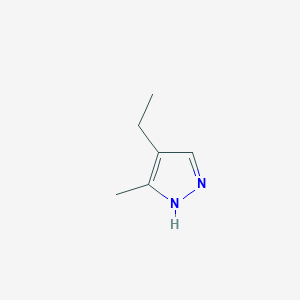
![2-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6336207.png)
